1-(Furan-2-yl)-3-phenylpropan-1-amine
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Overview
Description
1-(Furan-2-yl)-3-phenylpropan-1-amine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a phenyl group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-3-phenylpropan-1-amine typically involves the reaction of furan derivatives with appropriate amines. One common method is the condensation of 2-furoic acid with phenylhydrazine, followed by reduction to yield the desired amine . Another approach involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions using hydrochloric acid in acetic acid solution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include furan derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Furan-2-yl)-3-phenylpropan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-3-phenylpropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)propan-1-amine: A similar compound with a shorter carbon chain, used in similar applications but with different reactivity and properties.
Phenylpropanolamine: Another related compound with a phenyl group and amine functionality, used in medicinal chemistry.
Uniqueness
1-(Furan-2-yl)-3-phenylpropan-1-amine is unique due to its specific combination of a furan ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(furan-2-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C13H15NO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 |
InChI Key |
DOWGBMSNMNTIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CO2)N |
Origin of Product |
United States |
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